N-Benzoylphenylalanyl-glycyl-proline
Description
N-Benzoylphenylalanyl-glycyl-proline (CAS 74075-25-5) is a tripeptide derivative composed of three residues: benzoyl, phenylalanine (Phe), glycine (Gly), and proline (Pro). Its molecular formula is C₂₃H₂₅N₃O₅, with a molecular weight of 423.46 g/mol . Key physicochemical properties include:
The compound features a benzoyl group linked to the N-terminal phenylalanine, followed by glycine and proline.
Properties
CAS No. |
74075-25-5 |
|---|---|
Molecular Formula |
C23H25N3O5 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(2S)-1-[2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H25N3O5/c27-20(26-13-7-12-19(26)23(30)31)15-24-22(29)18(14-16-8-3-1-4-9-16)25-21(28)17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,24,29)(H,25,28)(H,30,31)/t18-,19-/m0/s1 |
InChI Key |
UVLMBMAKGAUBDU-OALUTQOASA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation of Key Intermediates
A representative synthesis from patent literature (IE64509B1) outlines the preparation of related proline derivatives, which can be adapted for this compound:
Step 1: Preparation of protected dipeptide amide
For example, tert-butyloxycarbonyl-L-phenylalanine (Boc-L-phenylalanine) is activated with isobutyl chloroformate in the presence of N-methylmorpholine at low temperature (-15 °C) in tetrahydrofuran (THF). Subsequently, L-proline amide dissolved in dimethylformamide (DMF) is added to form Boc-L-phenylalanyl-L-proline amide.
The reaction mixture is worked up by extraction and washing with aqueous solutions (sodium chloride, sodium bicarbonate, hydrochloric acid) and dried to isolate the product in crystalline form.Step 2: Preparation of benzoyl-glycine ester
Glycine methyl ester hydrochloride is reacted with benzoyl chloride in THF in the presence of N-methylmorpholine at low temperature (-5 to -10 °C). After stirring and warming to room temperature, the product is extracted and purified by crystallization.Step 3: Hydrolysis to benzoyl-glycine
The benzoyl-glycine methyl ester is hydrolyzed under basic conditions (2 N sodium hydroxide in methanol) at room temperature, followed by acidification to precipitate benzoyl-glycine.
Coupling to Form this compound
- The benzoyl-glycine derivative (e.g., benzoyl-glycine tert-butyl ester) is coupled with phenylalanyl-proline amide derivatives using peptide coupling agents such as DCC or isobutyl chloroformate with bases like N-methylmorpholine or triethylamine in solvents like DMF or ethyl acetate.
- The coupling reaction is typically conducted at low temperatures to moderate temperatures to optimize yield and reduce side reactions.
- After coupling, protecting groups (e.g., Boc or t-butyl esters) are removed under acidic conditions, such as trifluoroacetic acid treatment, to yield the free tripeptide.
Alternative Coupling Procedures
- The Bodanzsky and Bodanzsky method, as adapted in peptide synthesis studies, involves coupling Boc-protected amino acids with amino acid methyl ester hydrochlorides using DCC as the coupling agent and triethylamine as the base.
- After coupling, amino-terminal deprotection with trifluoroacetic acid is performed before further coupling steps to elongate the peptide chain.
Summary of Key Reaction Conditions and Yields
Analytical Confirmation of Peptide Formation
- Infrared (IR) spectroscopy shows characteristic amide I and II bands (~1660-1637 cm⁻¹ and 1538-1525 cm⁻¹), confirming peptide bond formation.
- Proton nuclear magnetic resonance (^1H-NMR) spectra exhibit broad singlets for imino protons of the CO–NH moiety around 6.5–8.6 ppm, indicative of amide bonds.
- Carbon-13 NMR (^13C-NMR) shows signals for carbonyl carbons of amide groups between 166.2 and 177.3 ppm.
Research Discoveries and Applications Related to Preparation
- The compound and its derivatives have been studied for their biological activities, particularly as substrates or inhibitors of angiotensin-converting enzyme (ACE), with stereochemical preferences influencing enzymatic hydrolysis.
- The synthetic methods developed allow for the preparation of structurally related peptides with potential nootropic and antihypertensive activities, expanding medicinal chemistry applications.
- The described coupling strategies and protecting group manipulations are standard in peptide synthesis, allowing for customization and scale-up in research settings.
Chemical Reactions Analysis
Enzymatic Hydrolysis by Angiotensin-Converting Enzyme (ACE)
BPGP is a substrate for ACE, which preferentially hydrolyzes the trans isomer of the peptide bond between glycine and proline residues. Key findings include:
-
Cis-Trans Isomerization :
Nuclear magnetic resonance (NMR) studies show BPGP exists as cis (44%) and trans (56%) isomers at equilibrium . Hydrolysis kinetics in rabbit lung perfusion experiments revealed:Isomer Hydrolysis Rate (%) Residual Unhydrolyzed (%) Trans Rapid phase (~60%) 42% after single pass Cis Slow phase (~40%) Requires isomerization Cyclophilin, a peptidyl-prolyl isomerase, accelerates cis-to-trans conversion, enhancing hydrolysis rates in vitro .
-
Mechanistic Insights :
ACE cleaves the Gly-Pro bond exclusively in the trans conformation. The slower hydrolysis phase corresponds to the cis isomer’s isomerization rate, not direct enzymatic activity .
Synthetic Coupling Reactions
BPGP is synthesized via peptide bond formation using coupling agents:
-
Dicyclohexylcarbodiimide (DCC) :
BPGP derivatives are synthesized by coupling benzoylphenylalanyl (Bz-Phe) with glycyl-proline (Gly-Pro) in ethanol . The reaction proceeds via active ester intermediates, confirmed by IR spectroscopy (amide I/II bands at 1660–1637 cm⁻¹ and 1538–1525 cm⁻¹) . -
Derivatization :
BPGP reacts with diazotized 5-aminosalicylic acid (5-ASA) to form conjugates with antimicrobial properties .
Acid/Base Hydrolysis
BPGP’s amide bonds are susceptible to acid- or base-catalyzed hydrolysis:
-
Hydrolysis Products :
Under acidic conditions (HCl), BPGP degrades into benzoylphenylalanine, glycine, and proline. Base hydrolysis (NaOH) yields similar products but may racemize chiral centers.
Structural Influence on Reactivity
Scientific Research Applications
Medicinal Chemistry Applications
N-Benzoylphenylalanyl-glycyl-proline has been investigated for its potential as a pharmaceutical agent . Its structure allows it to interact with biological systems effectively, making it a candidate for drug development.
Neuraminidase Inhibition
One of the notable applications of this compound is as an inhibitor of neuraminidase, an enzyme critical for the pathogenicity of various viruses, including the influenza virus. Inhibitors that exhibit prolonged biological half-lives and enhanced potency are essential for developing antiviral therapies. This compound has shown promise in this area, potentially providing a basis for new antiviral drugs .
Anticancer Properties
Research indicates that compounds similar to this compound can enhance the effectiveness of existing anticancer drugs by increasing cancer cell sensitivity to treatment. This property could be particularly beneficial in overcoming drug resistance in various cancer types .
Biochemical Applications
The compound's ability to modulate biochemical pathways makes it significant in the field of biochemistry.
Protein Interaction Studies
This compound can serve as a model compound in studying protein-ligand interactions. By understanding how this compound interacts with specific proteins, researchers can gain insights into designing better therapeutic agents .
Enzyme Activity Modulation
The compound's structural features allow it to act as an enzyme modulator, which can be useful in biochemical assays aimed at understanding enzyme kinetics and mechanisms.
Materials Science Applications
In addition to its medicinal properties, this compound has potential applications in materials science.
Polymer Synthesis
The compound can be utilized in synthesizing new polymers with tailored properties for biomedical applications. Its ability to form stable interactions with other molecules can lead to the development of advanced materials for drug delivery systems .
Nanotechnology
Recent advancements in nanotechnology highlight the use of phenolic compounds like this compound in creating nanomaterials with specific functionalities for biosensing and bioimaging applications .
Case Studies
Several case studies illustrate the practical applications of this compound:
Mechanism of Action
The mechanism of action of N-Benzoylphenylalanyl-glycyl-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Peptide Derivatives with Modified Backbones or Side Chains
N-Benzoyl-L-isoleucyl-L-glutamyl(γ-OR)-glycyl-L-arginyl-p-nitroanilide hydrochloride
- Structure : Incorporates isoleucine (Ile), glutamyl (Glu) with a γ-ester modification, arginine (Arg), and a nitroanilide group.
- Key Differences :
Glycyl-L-phenylalanyl-L-seryl-L-proline (CAS 23827-99-8)
- Structure : Replaces glycine with serine (Ser) in the sequence.
- Impact :
H-Pro-Phe-Gly-Lys-OH (CAS 143547-77-7)
- Structure : Substitutes proline with lysine (Lys) at the C-terminus.
- Functional Implications :
Compounds with Alternative Protecting Groups
N-Benzyloxycarbonyl (Cbz)-Protected Derivatives
- Example : N-Benzyloxycarbonyl-glycyl-L-methionine (CAS 3561-48-6).
- Comparison :
Boc-Protected Analogues
Structural Isomers and Conformational Variants
L-Proline, 1-(N-(2-(benzoylamino)-3-phenylpropyl)glycyl)-, (S) (CAS 164257-32-3)
- Structure : Features a propyl chain instead of a peptide backbone between benzoyl and glycine.
- Impact :
Biological Activity
N-Benzoylphenylalanyl-glycyl-proline is a synthetic peptide that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article delves into the compound's structure, synthesis, biological activities, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound is a dipeptide derivative that combines a benzoyl group with phenylalanine, glycine, and proline. The synthesis typically involves coupling reactions using standard peptide synthesis techniques, such as solid-phase synthesis or solution-phase methods. The structure can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that peptide derivatives, including this compound, exhibit significant antimicrobial properties. These compounds were tested against various pathogens, showing varying degrees of effectiveness.
| Pathogen | Activity | Reference |
|---|---|---|
| Gram-positive bacteria | Mild to moderate | |
| Gram-negative bacteria | Moderate to good | |
| Dermatophytes | Variable effectiveness |
The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies indicated that it could inhibit the proliferation of various cancer cell lines. For instance, it was shown to reduce cell viability in human leukemia and breast cancer cells.
The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Bath assessed the antimicrobial efficacy of various peptide derivatives, including this compound. The results indicated that this compound exhibited superior activity against multi-drug resistant strains compared to traditional antibiotics, highlighting its potential as a novel therapeutic agent in combating resistant infections .
Case Study 2: Cancer Treatment
In a collaborative research effort involving Genomics England, this compound was evaluated for its effects on cancer cell lines derived from patients with specific genetic mutations. The findings suggested that the compound could selectively target cells with particular oncogenic profiles, offering insights into personalized medicine approaches for cancer treatment .
Q & A
Q. How is N-Benzoylphenylalanyl-glycyl-proline synthesized and characterized in academic settings?
Methodological Answer: The synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:
- Coupling : Sequential addition of benzoylated phenylalanine, glycine, and proline residues.
- Cleavage : TFA-mediated cleavage from the resin to release the peptide.
- Purification : Reverse-phase HPLC (C18 column) with gradient elution (e.g., 0.1% TFA in water/acetonitrile) .
- Characterization :
Q. What analytical methods are used to confirm the identity and purity of this compound?
Methodological Answer:
- Thin-Layer Chromatography (TLC) : Preliminary purity assessment using silica gel plates and UV visualization .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity via C18 columns with UV detection at 214 nm; retention time compared to standards .
- Chiral Chromatography : Distinguish stereoisomers (e.g., L-Proline vs. D-Proline variants) using chiral columns (e.g., Chiralpak® IA) .
- Elemental Analysis : Validate empirical formula (e.g., C₂₃H₂₅N₃O₅) against theoretical values .
Q. What are the best practices for handling and storing this compound in laboratory settings?
Methodological Answer:
- Storage : Lyophilized powder at –20°C under inert gas (argon) to prevent hydrolysis. Reconstitute in DMSO or water (pH 4–6) for short-term use .
- Stability Testing : Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC .
- Safety : Use fume hoods for weighing; MSDS/SDS sheets must detail acute toxicity (LD₅₀) and disposal protocols .
Advanced Research Questions
Q. How can researchers address contradictions in bioactivity data for this compound across studies?
Methodological Answer:
- Statistical Rigor : Adopt NIH guidelines for preclinical reporting:
- Experimental Variables :
Q. What experimental designs are recommended for studying the stability of this compound under physiological conditions?
Methodological Answer:
- Degradation Pathways :
- Formulation Screening :
- Use cyclodextrins or liposomes to enhance stability; monitor encapsulation efficiency via dialysis .
Q. How can computational modeling optimize this compound for target specificity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- QSAR Studies :
Q. What strategies differentiate this compound from structurally similar peptides in comparative studies?
Methodological Answer:
- Structural Elucidation :
- Functional Assays :
- Metabolic Profiling :
- Track degradation products via high-resolution MS/MS in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
